2-Chloro-5-(2,2-difluoroethoxy)pyridine
Overview
Description
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the second position and a 2,2-difluoroethoxy group at the fifth position . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Chloro-5-(2,2-difluoroethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: The pyridine derivative is chlorinated to introduce the chloro group at the desired position.
Etherification: The chlorinated pyridine is then reacted with 2,2-difluoroethanol under suitable conditions to form the 2,2-difluoroethoxy group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-5-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(2,2-difluoroethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(2,2-difluoroethoxy)pyridine include:
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine: This compound has a trifluoroethoxy group instead of a difluoroethoxy group, which may alter its reactivity and applications.
2,3-Difluoro-5-chloropyridine: This compound has two fluorine atoms on the pyridine ring, which can influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Biological Activity
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro group and a difluoroethoxy moiety, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8ClF2N
- Molecular Weight : 195.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and neurodegenerative disorders.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Neuroprotective Effects :
-
Anti-inflammatory Properties :
- Pyridine derivatives are often evaluated for their anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Related Compound | IC50 Value (µM) | Reference |
---|---|---|---|
Telomerase Inhibition | 6e (related derivative) | 0.8 ± 0.07 | |
Anticancer (Gastric) | 6e | 22.28 ± 6.26 | |
BACE1 Inhibition | Various derivatives | Not specified |
Case Studies
-
Telomerase Inhibition Study :
- A series of pyridine derivatives, including those similar to this compound, were synthesized and tested for telomerase inhibition. The most potent compound showed significant inhibition with an IC50 value of 0.8 µM against telomerase activity, indicating a promising avenue for anticancer drug development .
- Neurodegenerative Disease Research :
Properties
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBOHRGBIMMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.